molecular formula C10H14BrN2O8P B12938923 6-Bromothymidine 5'-(dihydrogen phosphate) CAS No. 189688-12-8

6-Bromothymidine 5'-(dihydrogen phosphate)

Cat. No.: B12938923
CAS No.: 189688-12-8
M. Wt: 401.10 g/mol
InChI Key: ZYYRYDNOONSUIO-RRKCRQDMSA-N
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Description

((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated pyrimidine ring, a hydroxytetrahydrofuran moiety, and a phosphate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the bromination of a suitable pyrimidine precursor, followed by the introduction of the hydroxytetrahydrofuran moiety through a series of nucleophilic substitution and protection-deprotection steps. The final step involves the phosphorylation of the hydroxyl group to yield the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes. Reduction : Reduction reactions can target the brominated pyrimidine ring, potentially yielding debrominated derivatives. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Biology : Its potential as a biochemical probe allows researchers to study various biological processes, including enzyme interactions and cellular signaling pathways. Medicine : The compound’s pharmacological properties are being explored for potential therapeutic applications, such as antiviral and anticancer agents. Industry : In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hydroxytetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate stands out due to its combination of a brominated pyrimidine ring and a hydroxytetrahydrofuran moiety, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

189688-12-8

Molecular Formula

C10H14BrN2O8P

Molecular Weight

401.10 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-bromo-5-methyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14BrN2O8P/c1-4-8(11)13(10(16)12-9(4)15)7-2-5(14)6(21-7)3-20-22(17,18)19/h5-7,14H,2-3H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,7+/m0/s1

InChI Key

ZYYRYDNOONSUIO-RRKCRQDMSA-N

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)Br

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)Br

Origin of Product

United States

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